molecular formula C18H14N2O4 B14453367 4-[2-(4-Methoxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid CAS No. 75001-05-7

4-[2-(4-Methoxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid

Cat. No.: B14453367
CAS No.: 75001-05-7
M. Wt: 322.3 g/mol
InChI Key: DDFXCEPZAVWPTA-UHFFFAOYSA-N
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Description

4-[2-(4-Methoxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazinylidene group, a methoxyphenyl group, and a naphthalene carboxylic acid moiety. Its molecular formula is C19H14N2O4.

Preparation Methods

The synthesis of 4-[2-(4-Methoxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid typically involves multiple steps. One common synthetic route includes the reaction of 4-methoxyphenylhydrazine with 3-oxo-3,4-dihydronaphthalene-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve scaling up this process and optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the hydrazinylidene group, leading to different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[2-(4-Methoxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydrazinylidene group can form hydrogen bonds with proteins, affecting their function. The methoxyphenyl group may also play a role in modulating the compound’s activity by interacting with hydrophobic pockets in target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, 4-[2-(4-Methoxyphenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid stands out due to its unique combination of functional groups. Similar compounds include:

Properties

CAS No.

75001-05-7

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

IUPAC Name

3-hydroxy-4-[(4-methoxyphenyl)diazenyl]naphthalene-2-carboxylic acid

InChI

InChI=1S/C18H14N2O4/c1-24-13-8-6-12(7-9-13)19-20-16-14-5-3-2-4-11(14)10-15(17(16)21)18(22)23/h2-10,21H,1H3,(H,22,23)

InChI Key

DDFXCEPZAVWPTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O

Origin of Product

United States

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